Cobalt dicarbonyl cyclopentadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

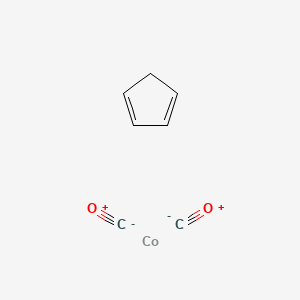

Cobalt dicarbonyl cyclopentadiene, also known as cyclopentadienylcobalt dicarbonyl, is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands. This compound is soluble in common organic solvents and is an example of a half-sandwich complex .

Preparation Methods

Cobalt dicarbonyl cyclopentadiene was first reported in 1954 by Piper, Cotton, and Wilkinson. It is typically synthesized by the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures .

Chemical Reactions Analysis

Cobalt dicarbonyl cyclopentadiene undergoes various types of chemical reactions, including:

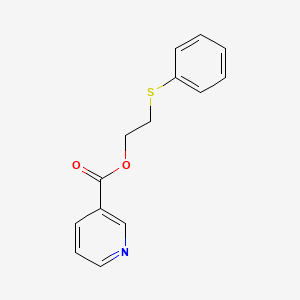

Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of one carbonyl ligand.

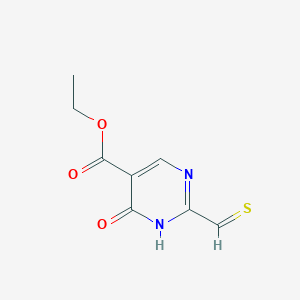

Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.

Carbonylation: Carbonylation of dialkyl complexes produces ketones, regenerating this compound.

Scientific Research Applications

Cobalt dicarbonyl cyclopentadiene is widely used in scientific research and industrial applications, including:

Thin Film Deposition: It is used in thin film deposition processes.

Pharmaceuticals: It acts as a precursor material in the synthesis of various pharmaceutical compounds.

LED Manufacturing: It is applied in the manufacturing of light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which cobalt dicarbonyl cyclopentadiene exerts its catalytic effects involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate. This intermediate then undergoes further reactions to form the desired products. The catalytic cycle begins with the formation of metal-alkyne complexes by dissociation of carbon monoxide .

Comparison with Similar Compounds

Cobalt dicarbonyl cyclopentadiene can be compared with other similar compounds, such as:

- Bis(cyclopentadienyl)cobalt

- Bis(pentamethylcyclopentadienyl)cobalt

- Cobalt tricarbonyl nitrosyl

- Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific catalytic properties and its ability to form stable metal-alkyne complexes.

Properties

Molecular Formula |

C7H6CoO2 |

|---|---|

Molecular Weight |

181.05 g/mol |

IUPAC Name |

carbon monoxide;cobalt;cyclopenta-1,3-diene |

InChI |

InChI=1S/C5H6.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-4H,5H2;;; |

InChI Key |

DRRNZVNENUGECL-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1C=CC=C1.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)